alpha-Glutamyltyrosine

Vue d'ensemble

Description

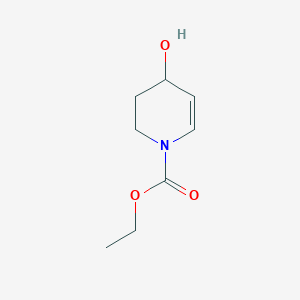

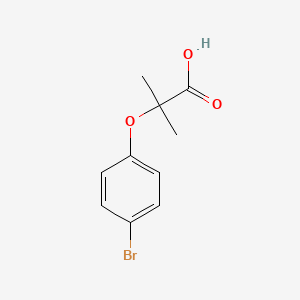

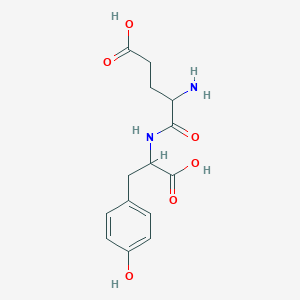

Alpha-Glutamyltyrosine (AGT) is a dipeptide that is composed of tyrosine and glutamic acid. It is a naturally occurring compound that is found in the brain and is synthesized by the enzyme glutamine synthetase. AGT has been found to have potential therapeutic benefits for a variety of neurological disorders.

Applications De Recherche Scientifique

Médiation dans les cas graves de COVID-19

L'alpha-glutamyltyrosine a été identifiée comme un médiateur potentiel dans l'association entre certaines bactéries intestinales et les issues graves de la COVID-19. Cela suggère un rôle de ce composé dans la compréhension et potentiellement le traitement des infections virales graves .

Recherche en métabolomique

Ce composé est utilisé en métabolomique, qui est l'étude des petites molécules dans les cellules, les biofluides, les tissus ou les organismes. C'est un outil précieux pour la recherche biochimique, fournissant des informations sur les processus métaboliques .

Étude du catabolisme des protéines

L'this compound est un produit de dégradation incomplète de la digestion ou du catabolisme des protéines. L'étude de ce composé aide les chercheurs à comprendre les voies de dégradation des protéines et leurs effets physiologiques .

Causalité des métabolites sanguins dans les maladies

Des recherches ont exploré la relation causale entre les métabolites sanguins comme l'this compound et des maladies telles que la maladie de Basedow, élargissant nos connaissances des mécanismes de la maladie et des traitements potentiels .

Safety and Hazards

Orientations Futures

Alpha-Glutamyltyrosine has been studied for its potential therapeutic and industrial applications. It has been identified as a putative causal factor for severe COVID-19 . This suggests that it could be used as a clinical biomarker for risk stratification and prognostication, and could provide a novel basis to unravel the pathophysiological mechanisms of severe COVID-19 .

Mécanisme D'action

Target of Action

Alpha-Glutamyltyrosine is a dipeptide compound, composed of glutamic acid and tyrosine linked by a peptide bond . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides, including this compound, are known to have physiological or cell-signaling effects .

Mode of Action

It is known that dipeptides can interact with various targets in the body, including enzymes, receptors, and transport proteins, thereby influencing physiological processes .

Biochemical Pathways

This compound is involved in several biochemical pathways. As a breakdown product of protein digestion, it is part of the broader protein metabolism pathway . It is also involved in the glutamine metabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body via the bloodstream .

Result of Action

Some dipeptides are known to have cell-signaling effects, suggesting that this compound may influence cellular processes . In a study, this compound was found to potentially contribute to the association of certain gut microbiota with severe COVID-19 .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the surrounding environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s efficacy, as they may compete for the same targets .

Analyse Biochimique

Biochemical Properties

Alpha-Glutamyltyrosine is involved in biochemical reactions catalyzed by gamma-glutamyl transferases (GGT). These enzymes remove terminal gamma-glutamyl residues from peptides and amides . GGTs play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals .

Cellular Effects

The cellular effects of this compound are primarily related to its role in glutathione metabolism. Glutathione is involved in a series of important cellular functions, such as in the storage and transport of nitric oxide, control of sulfur assimilation, protection of cells against oxidative stress, and redox regulation of gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with gamma-glutamyl transferases. These enzymes specifically catalyze the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle, a metabolic pathway that mediates glutathione metabolism . This pathway includes two ATP-dependent glutathione synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway .

Subcellular Localization

Given its role in glutathione metabolism, it is likely that this compound is present in the cytosol, where glutathione synthesis and degradation occur .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Glutamyltyrosine involves the coupling of the amino acid tyrosine with the dipeptide alpha-glutamyl. This can be achieved through a series of chemical reactions that are commonly used in peptide synthesis.", "Starting Materials": [ "Tyrosine", "Alpha-glutamyl dipeptide", "Coupling reagents (e.g. EDC, HOBt, DIC)", "Protecting groups (e.g. Boc, Fmoc)", "Solvents (e.g. DMF, DCM, MeOH)" ], "Reaction": [ "1. Protection of the amino group of tyrosine using a suitable protecting group (e.g. Boc, Fmoc)", "2. Activation of the carboxylic acid group of alpha-glutamyl dipeptide using a coupling reagent (e.g. EDC, HOBt, DIC)", "3. Coupling of the activated alpha-glutamyl dipeptide with the protected tyrosine using a coupling reagent", "4. Removal of the protecting group from the amino group of the coupled product", "5. Purification of the final product using techniques such as column chromatography or HPLC" ] } | |

| 3422-39-7 | |

Formule moléculaire |

C14H18N2O6 |

Poids moléculaire |

310.30 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O6/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 |

Clé InChI |

YSWHPLCDIMUKFE-QWRGUYRKSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

| 3422-39-7 | |

Description physique |

Solid |

Séquence |

EY |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions alpha-Glutamyltyrosine as potentially protective against sepsis. What is the evidence for this, and what mechanisms might be involved?

A1: Two recent Mendelian randomization studies provide evidence for a potential causal link between this compound and sepsis risk. One study identified genetically determined high levels of this compound to be associated with a lower risk of sepsis . While the exact mechanisms are still under investigation, this compound, being a dipeptide composed of glutamic acid and tyrosine, might influence the immune response or modulate inflammatory pathways relevant to sepsis development. Further research is needed to elucidate the precise mechanisms underlying this observed association.

Q2: Are there any known interactions between this compound and gut microbiota, given the other research paper you provided?

A2: While the research paper on severe COVID-19 doesn't directly link this compound to specific gut bacteria, it highlights the role of the gut microbiome and plasma metabolome in COVID-19 severity. It's plausible that this compound could interact with the gut microbiome, directly or indirectly, influencing metabolite production or immune responses. This is an area that warrants further exploration to understand the potential interplay between this compound, gut microbiota, and sepsis susceptibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.